molecular formula C16H23NO5 B12706181 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate CAS No. 204850-59-9

1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate

Cat. No.: B12706181
CAS No.: 204850-59-9
M. Wt: 309.36 g/mol
InChI Key: GZPDHEHYOXNKHU-UHFFFAOYSA-N
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Description

1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is a compound that combines two distinct chemical structures: a cyclohexylpyrrole-2,5-dione and a hydroxyethyl methacrylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate typically involves the following steps:

    Formation of Cyclohexylpyrrole-2,5-dione: This can be achieved through the reaction of cyclohexylamine with maleic anhydride under controlled conditions.

    Esterification: The hydroxyethyl methacrylate component is synthesized by esterifying methacrylic acid with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Produces carboxylic acids and ketones.

    Reduction: Yields alcohols and amines.

    Substitution: Results in the formation of substituted esters.

Scientific Research Applications

1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate has several scientific research applications:

    Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique mechanical and thermal properties.

    Materials Science: Incorporated into hydrogels for drug delivery systems due to its biocompatibility and controlled release properties.

    Biology and Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.

Mechanism of Action

The mechanism of action of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis, releasing active components that interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Hydroxyethyl methacrylate: A common monomer used in hydrogel synthesis.

    Cyclohexylamine derivatives: Used in the synthesis of various pharmaceuticals and polymers.

Uniqueness

1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is unique due to its dual functionality, combining the properties of cyclohexylpyrrole-2,5-dione and hydroxyethyl methacrylate. This allows for the creation of materials with tailored properties for specific applications.

Properties

CAS No.

204850-59-9

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

1-cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H13NO2.C6H10O3/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-5(2)6(8)9-4-3-7/h6-8H,1-5H2;7H,1,3-4H2,2H3

InChI Key

GZPDHEHYOXNKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCO.C1CCC(CC1)N2C(=O)C=CC2=O

Related CAS

204850-59-9

Origin of Product

United States

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